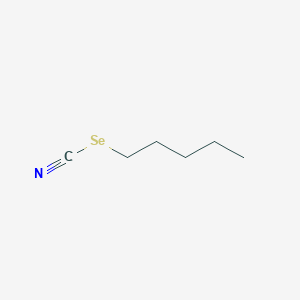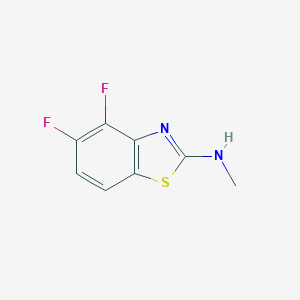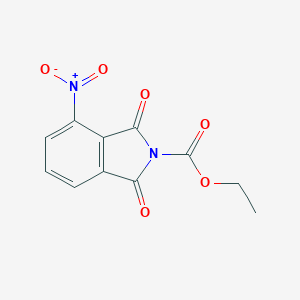
Pentyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl selenocyanate is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. It is a member of the selenocyanate family of compounds, which are known for their diverse range of biological and chemical activities. Pentyl selenocyanate is synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of pentyl selenocyanate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition leads to an increase in oxidative stress, which can induce cell death in cancer cells. Pentyl selenocyanate has also been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Pentyl selenocyanate has a number of biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, pentyl selenocyanate has been shown to reduce inflammation in the body, which can help alleviate symptoms of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using pentyl selenocyanate in lab experiments is its high purity and stability. It is also relatively easy to synthesize using a variety of methods. However, one limitation is its toxicity, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for the study of pentyl selenocyanate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for pentyl selenocyanate in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include exploring its use in the treatment of inflammatory diseases and its potential as an antioxidant supplement.
Métodos De Síntesis
Pentyl selenocyanate can be synthesized using a variety of methods, including the reaction of pentyl cyanide with selenium powder, the reaction of pentyl isocyanate with hydrogen selenide, and the reaction of pentyl isothiocyanate with selenium dioxide. The most commonly used method involves the reaction of pentyl cyanide with selenium powder in the presence of a catalyst such as copper or zinc. This method yields high purity pentyl selenocyanate, which can be further purified using distillation or chromatography.
Aplicaciones Científicas De Investigación
Pentyl selenocyanate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, which make it a promising candidate for cancer therapy. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, pentyl selenocyanate has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Propiedades
Número CAS |
163398-03-6 |
|---|---|
Nombre del producto |
Pentyl selenocyanate |
Fórmula molecular |
C6H11NSe |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
pentyl selenocyanate |
InChI |
InChI=1S/C6H11NSe/c1-2-3-4-5-8-6-7/h2-5H2,1H3 |
Clave InChI |
CECRYZRJRPIGMC-UHFFFAOYSA-N |
SMILES |
CCCCC[Se]C#N |
SMILES canónico |
CCCCC[Se]C#N |
Otros números CAS |
163398-03-6 |
Sinónimos |
PENTYLSELENOCYANATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)








![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)



